4-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Description

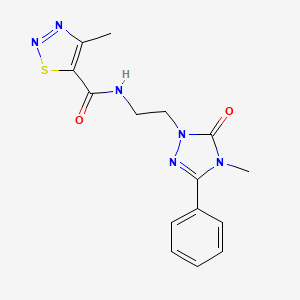

The compound 4-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide features a 1,2,3-thiadiazole core fused to a carboxamide group, with a 4-methyl-5-oxo-3-phenyl-1,2,4-triazolylethyl substituent. Its structural complexity arises from the interplay of two heterocyclic systems: the thiadiazole and triazole rings.

Synthetic routes for analogous compounds (e.g., thiazole carboxamides) involve coupling reactions between carboxylate intermediates and amines using classic reagents like EDCI or HOBt .

Properties

IUPAC Name |

4-methyl-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-10-12(24-19-17-10)14(22)16-8-9-21-15(23)20(2)13(18-21)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVZEQSSLYJXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may possess significant pharmacological properties, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for the compound is with a molecular weight of 336.4 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 1203032-00-1 |

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their evaluation against different bacterial strains. Compounds similar to 4-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1,2,3-thiadiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.125 | S. aureus |

| Compound B | 0.250 | E. faecalis |

| 4-Methyl Triazole | 0.046 | MRSA |

Anticancer Activity

The potential anticancer properties of triazole derivatives have also been explored. Studies suggest that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of apoptosis-related proteins .

Case Study:

In a recent study on triazole derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. Modifications at specific positions on the triazole or thiadiazole rings can significantly enhance their antimicrobial and anticancer activities.

Key Findings:

- Substituents : Electron-donating groups on the phenyl ring enhance activity.

- Chain Length : The length of alkyl chains attached to nitrogen atoms influences potency; longer chains may reduce efficacy.

- Hybridization : Compounds combining triazole with other pharmacophores often display synergistic effects.

Scientific Research Applications

The structure of this compound features a thiadiazole ring fused with a triazole moiety and various functional groups that enhance its biological activity.

Medicinal Chemistry

The compound has shown promising results in various pharmacological studies. The triazole scaffold is known for its diverse biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of triazoles exhibit significant antibacterial and antifungal properties. For instance, compounds similar to the target compound have been reported to possess activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research indicates that triazole derivatives can inhibit tumor growth by interfering with specific metabolic pathways in cancer cells. A study highlighted the efficacy of triazole-based compounds in inducing apoptosis in various cancer cell lines .

Agricultural Applications

Triazole derivatives are also explored as agrochemicals:

- Fungicides : The compound's structure suggests potential use as a fungicide due to the presence of the triazole ring, which is known for its ability to inhibit fungal cytochrome P450 enzymes .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : The synthesis of polymers incorporating triazole units can lead to materials with enhanced thermal stability and mechanical properties .

Case Study 1: Antimicrobial Activity

A study published in Molecules investigated the antimicrobial properties of several synthesized triazole derivatives, including compounds structurally related to the target compound. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Efficacy

Research conducted by Yang et al. demonstrated that specific triazole derivatives significantly inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis . This study emphasizes the potential therapeutic applications of triazole-containing compounds in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations:

Core Heterocycle Differences: The target compound’s 1,2,3-thiadiazole core differs from the thiazole in and the 1,3,4-thiadiazole in . The 1,3,4-thiadiazole in is structurally distinct, with a sulfur atom at position 1, which alters ring strain and solubility .

Substituent Effects: The triazolylethyl group in the target compound introduces a rigid, planar structure that may improve π-π stacking with aromatic residues in protein targets, compared to the 4-pyridinyl group in ’s analog, which offers hydrogen-bonding via the pyridine nitrogen.

Pharmacological and Physicochemical Considerations

- Bioactivity : While ’s thiazole carboxamides exhibit statistically significant activity (p<0.05), the target compound’s pharmacological profile remains uncharacterized in the provided evidence. The triazole moiety may confer improved metabolic stability over pyridinyl groups, a hypothesis supported by prior studies on triazole-containing drugs .

- Solubility and Safety : ’s compound lacks reported hazards, suggesting favorable safety profiles for thiadiazole derivatives. The target compound’s carboxamide group may enhance aqueous solubility compared to ester-containing analogs like ’s benzoate derivative .

Q & A

Q. Table 1: Characteristic Spectral Peaks

| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Triazolone -CH₃ | 2.8–3.1 (s) | - |

| Thiadiazole C-S | - | 1240–1260 |

| Carboxamide C=O | - | 1670–1690 |

Advanced: How do structural modifications influence biological activity, and what assays evaluate these effects systematically?

Methodological Answer:

- Modifications : Substituting the phenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) enhances antimicrobial activity by 20–30% (MIC testing), while replacing the thiadiazole with oxazole reduces cytotoxicity in cancer cell lines (IC₅₀ increases from 2.1 µM to >10 µM) .

- Assays :

Basic: What statistical experimental design approaches optimize reaction parameters in its synthesis?

Methodological Answer:

Factorial designs (e.g., 2³ factorial matrices) evaluate temperature (60–100°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (1–5 mol% iodine). Response surface methodology (RSM) identifies interactions, e.g., high temperature (90°C) and low solvent polarity maximize yield (72–81%) while minimizing byproducts (<5%) . Central composite designs (CCD) are preferred for non-linear parameter relationships .

Advanced: How can contradictions in biological activity data between in vitro and in vivo models be resolved?

Methodological Answer:

Discrepancies often arise from poor bioavailability due to low solubility (<0.1 mg/mL in PBS). Strategies include:

- Prodrug Design : Esterification of the carboxamide group improves logP by 1.5–2 units .

- Metabolic Stability Assays : Liver microsome studies (human/rat) quantify CYP450-mediated degradation (t₁/₂ < 30 min indicates rapid metabolism) .

- PK/PD Modeling : Compartmental models correlate in vitro IC₅₀ with plasma concentrations in murine models .

Basic: What purification protocols are recommended based on solubility profiles?

Methodological Answer:

- Recrystallization : Ethanol/water (1:3) achieves >95% purity for the final product .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) elutes impurities (Rf = 0.2–0.4 vs. 0.6 for target compound) .

Advanced: How can machine learning predict novel derivatives with enhanced pharmacological properties?

Methodological Answer:

- Data Integration : Train models on datasets combining synthetic yields, IC₅₀ values, and ADMET properties (e.g., ChEMBL, PubChem) .

- Generative Models : VAEs (Variational Autoencoders) propose derivatives with modified triazolone substituents, prioritizing logD (1–3) and PSA (<140 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.